molecular formula C18H19N5O B6008603 N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6008603
M. Wt: 321.4 g/mol
InChI Key: PJKPWNVMADNNOB-UHFFFAOYSA-N
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Description

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-23(13-14-6-3-2-4-7-14)17-15(8-5-9-19-17)10-20-18(24)16-11-21-22-12-16/h2-9,11-12H,10,13H2,1H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKPWNVMADNNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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